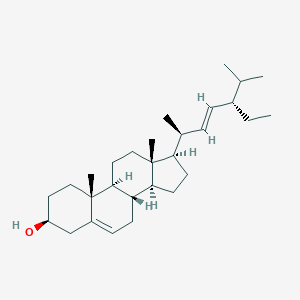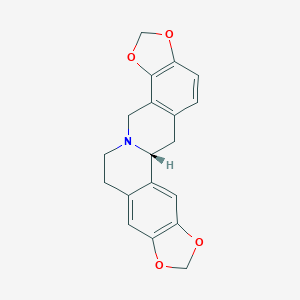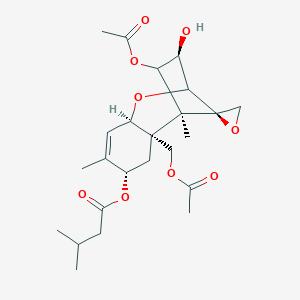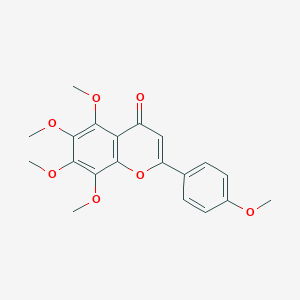
Datiscetin
説明
Datiscetin is a yellow plant dye from the flavonol group . It has exhibited inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and demonstrated antioxidant activity .
Synthesis Analysis
The biosynthesis of this compound has been proposed to proceed by a reaction similar to the synthesis of galangin from pinobanksin through the addition of a 2C–3C double bond to dihydrothis compound that is itself synthesized from pinobanksin .Molecular Structure Analysis
This compound has a molecular formula of C15H10O6 . It has a molecular weight of 286.24 . The structure of this compound contains total 33 bond(s); 23 non-H bond(s), 14 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 ketone(s) (aromatic), 1 hydroxyl group(s), 3 aromatic hydroxyl(s), and 1 ether(s) (aromatic) .Physical And Chemical Properties Analysis
This compound is a pale yellow compound . It is soluble in alcohol, ether, and other organic solvents, but practically insoluble in water . It is soluble in alkaline solutions with a yellow color .科学的研究の応用
C15H10O6 C_{15}H_{10}O_{6} C15H10O6
および分子量286.24 . 以下は、Datiscetinの様々な分野における科学研究における応用例の包括的な分析です。薬理学:PXRの活性化
This compoundは、薬物輸送と代謝に関与する遺伝子を調節するプレグナンX受容体(PXR)を活性化する能力について研究されてきました。 この活性化は、薬物動態と薬物相互作用を調節する可能性のある用途を示唆しています .
抗菌療法:HDP誘導
研究によると、this compoundは宿主防御ペプチド(HDP)の合成を誘導することができ、HDPは自然免疫系の一部であり、幅広い病原体を殺すことができます。 この特性により、this compoundは新規抗菌療法の開発候補となっています .
エピジェネティック研究:遺伝子発現調節
This compoundは、特に遺伝子発現を調節するエピジェネティックな機能を持っていることが知られています。 ニワトリのHDP遺伝子の発現への影響が観察されており、これは研究および治療の両方の文脈におけるエピジェネティックな調節の理解に影響を与える可能性があります .
抗炎症作用
この化合物はPXRを活性化する能力も、PXRの活性化が様々な疾患モデルにおける炎症反応の抑制に関連付けられているため、潜在的な抗炎症作用を示唆しています .
腫瘍学:がん研究
This compoundのようなフラボノイドは、抗酸化作用とがんの進行に関連する細胞シグナル伝達経路を調節する可能性があるため、がん研究において注目されています。 This compoundのがんに対する効果に関する具体的な研究は限られています。しかし、他のフラボノイドとの構造的類似性から、この分野での応用が考えられます .
栄養科学:栄養補助食品
特定の植物に存在し、生物学的活性を有していることから、this compoundは栄養補助食品として検討することができます。 抗菌作用や抗炎症作用などの潜在的な健康上の利点は、栄養科学において注目すべき化合物となっています .
化粧品業界:スキンケア製品
This compoundの抗酸化作用は、スキンケア製剤に役立つ可能性があります。 抗酸化物質は、肌の老化に関連する酸化ストレスと戦うのに役立ち、this compoundがアンチエイジング製品で役割を果たす可能性を示唆しています .
獣医学:動物の健康
This compoundによるHDPの誘導は、獣医学において、動物の自然免疫応答を高め、抗生物質の必要性を減らし、動物の健康管理を向上させるのに役立つ可能性があります .
作用機序
- Datiscetin is a flavonoid compound with the molecular formula C15H10O6 and a molecular weight of 286.24 g/mol .
- Its primary targets include:
- By binding to their active sites, it disrupts their function, leading to downstream effects on cell signaling, proliferation, and survival .
- Affected pathways include:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
将来の方向性
The future directions of Datiscetin research could involve further exploration of its antioxidant activity and its potential use as an antibacterial agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA) . Further studies could also explore its potential applications in other areas of medicine and biology.
生化学分析
Biochemical Properties
Datiscetin is a tetrahydroxyflavone, a type of flavonoid . Flavonoids are known to interact with various enzymes, proteins, and other biomolecules. They play significant roles in biochemical reactions, often acting as antioxidants, enzyme inhibitors, and signaling molecules
Cellular Effects
They can modulate cell signaling pathways, affect gene expression, and alter cellular metabolism . For instance, they can inhibit the aggregation of amyloidogenic proteins, which is a pathological hallmark of various neurodegenerative diseases .
Molecular Mechanism
The molecular mechanism of this compound is not fully elucidated. It is known that flavonoids can exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is a product of the phenylpropanoid pathway This pathway is responsible for the synthesis of a wide variety of plant secondary metabolites, including flavonoids
特性
IUPAC Name |
3,5,7-trihydroxy-2-(2-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-7-5-10(18)12-11(6-7)21-15(14(20)13(12)19)8-3-1-2-4-9(8)17/h1-6,16-18,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNLFPKXBGWWDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197378 | |
| Record name | Datiscetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
480-15-9 | |
| Record name | Datiscetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Datiscetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Datiscetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5,7-trihydroxy-2-(2-hydroxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.857 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DATISCETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8C5EH705I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





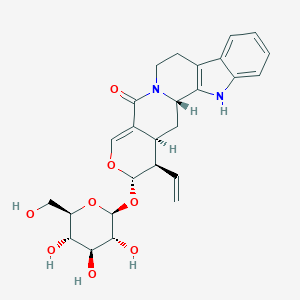

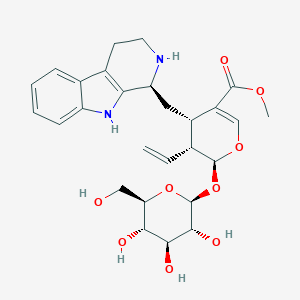
![2H-1-Benzopyran-2-one, 6-[(3,3-dimethyloxiranyl)methyl]-7-methoxy-](/img/structure/B192454.png)
